molecular formula C13H17NO4S B098979 4-(Azepan-1-ylsulfonyl)benzoic acid CAS No. 17420-68-7

4-(Azepan-1-ylsulfonyl)benzoic acid

Cat. No. B098979
CAS RN: 17420-68-7
M. Wt: 283.35 g/mol
InChI Key: HLSLLBRKHGBLQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the hydrogenation of olefins to produce enantioselective intermediates, as described in the synthesis of (R)-[1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid, which is a key intermediate for the synthesis of non-peptide AVP V2-agonist . This process uses a Ru(II) complex as a catalyst to achieve high yields and enantioselectivity. The synthesis of azo dyes from 4-hydroxy benzoic acid also involves a diazotization reaction with substituted aromatic amines . These methods could potentially be adapted for the synthesis of 4-(Azepan-1-ylsulfonyl)benzoic acid by incorporating the appropriate azepan moiety into the reaction scheme.

Molecular Structure Analysis

The molecular structures of azo-benzoic acids and their precursors were confirmed using various spectroscopic techniques, including NMR and IR spectroscopy . The molecular structures and geometries were further optimized using density functional theory (DFT) methods . These techniques could be applied to determine the molecular structure of 4-(Azepan-1-ylsulfonyl)benzoic acid and to confirm its purity and identity.

Chemical Reactions Analysis

The azo-benzoic acids studied exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . Similarly, 4-(Azepan-1-ylsulfonyl)benzoic acid may also undergo specific chemical reactions or tautomerism, which could be studied using similar experimental setups to understand its reactivity and stability in different environments.

Physical and Chemical Properties Analysis

The antimicrobial activity of azo dye compounds derived from 4-hydroxy benzoic acid was evaluated, showing activity against both gram-positive and gram-negative bacteria . While the physical properties of 4-(Azepan-1-ylsulfonyl)benzoic acid are not directly reported, similar compounds' solubility, melting points, and biological activities could provide a comparative basis for predicting its properties. The supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules were characterized by single-crystal X-ray diffraction, which could be a useful technique for studying the crystal structure of 4-(Azepan-1-ylsulfonyl)benzoic acid and its potential for forming supramolecular structures .

Scientific Research Applications

1. Protein Kinase Inhibition

Azepane derivatives, closely related to 4-(Azepan-1-ylsulfonyl)benzoic acid, have been evaluated for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). Studies have shown the potential of these compounds in plasma stability and high in vitro inhibitory activity, marking them as significant in the development of kinase inhibitors (Breitenlechner et al., 2004).

2. Biodegradable Polymers for Colon Targeting

Poly(ether-ester) azo polymers, incorporating azepane structures, have been synthesized and assessed for biodegradability by azoreductase in the rat caecum. These polymers, including variations of azepane, have shown potential in colon-specific drug release, a crucial aspect of targeted drug delivery systems (Samyn et al., 1995).

3. Novel Synthesis Approaches

Innovative synthesis methods involving azepane derivatives have been developed, demonstrating the versatility and utility of these compounds in chemical engineering and pharmaceutical applications (Chen & Ren, 2014).

4. Azo-Benzoic Acid Structural Studies

The structural characterization of several azo-benzoic acids, closely related to 4-(Azepan-1-ylsulfonyl)benzoic acid, has been carried out using various spectroscopic techniques. These studies provide insights into the molecular interactions and properties crucial for pharmaceutical and material science applications (Baul et al., 2009).

5. Acid-Base Indicator Applications

Azo compounds, including those structurally similar to 4-(Azepan-1-ylsulfonyl)benzoic acid, have been evaluated as acid-base indicators. These compounds show potential as substitutes for standard indicators in various chemical analyses, demonstrating their versatility in analytical chemistry (Kofie et al., 2016).

6. Mitsunobu Reaction and Polymer Chemistry

The use of benzoic acid derivatives in the Mitsunobu reaction, serving as reductants and pronucleophiles, highlights the application of these compounds in advanced organic synthesis and polymer chemistry. This demonstrates the potential of azepane-related compounds in creating complex molecular architectures (Muramoto et al., 2013).

properties

IUPAC Name

4-(azepan-1-ylsulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c15-13(16)11-5-7-12(8-6-11)19(17,18)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSLLBRKHGBLQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90357696
Record name 4-(azepan-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Azepan-1-ylsulfonyl)benzoic acid

CAS RN

17420-68-7
Record name 4-(azepan-1-ylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90357696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Qin, P Wang, B Wang, L Fu, SM Batt… - European Journal of …, 2022 - Elsevier
A series of thiophene-benzenesulfonamide derivatives was designed and synthesized by exploring the structure-activity relationship of lead compounds 2,3-disubstituted thiophenes …
Number of citations: 7 www.sciencedirect.com

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